Motilin is synthesized in the human gastrointestinal tract, particularly in the duodenum and jejunum. The hormone is released in response to fasting and acts to promote gastric motility. The specific sequence for Motilin-(1-13) corresponds to the first 13 amino acids of the full-length human motilin peptide, which consists of 22 amino acids.
Motilin-(1-13) belongs to a class of peptides known as gastrointestinal hormones. It acts as a full agonist at the motilin receptor, which is classified under G protein-coupled receptors (GPCRs). The gene encoding this receptor, known as MLNR (motilin receptor), is located on chromosome 13q14.2 in humans.
The synthesis of Motilin-(1-13) can be achieved through solid-phase peptide synthesis (SPPS), which allows for the stepwise assembly of amino acids on a solid support. This method involves:
The purity and identity of synthesized Motilin-(1-13) can be confirmed via mass spectrometry and analytical HPLC, ensuring that the final product meets required specifications for biological activity.
Motilin-(1-13) has a specific sequence that includes key residues contributing to its biological function. The structure can be represented as follows:
The molecular weight of Motilin-(1-13) is approximately 1,500 Da, with a net charge of +1 at physiological pH due to the presence of an arginine residue at position 13.
Motilin-(1-13) primarily interacts with its receptor through specific binding sites that facilitate signal transduction leading to increased gastrointestinal motility. Key reactions include:
Studies have shown that modifications at certain positions within the peptide sequence can significantly alter its binding affinity and biological activity, emphasizing the importance of specific residues in maintaining functional integrity.
Motilin-(1-13) exerts its effects through binding to the motilin receptor located on gastrointestinal smooth muscle cells. The mechanism involves:
The potency of Motilin-(1-13) as an agonist has been quantified with a pIC50 value around 9.5, indicating strong activity at physiological concentrations.
Analytical methods such as circular dichroism spectroscopy can be employed to study secondary structure formation, revealing that Motilin-(1-13) tends to adopt an alpha-helical conformation in solution.
Motilin-(1-13) has several applications in scientific research and clinical settings:
Motilin-(1-13) (human) is an N-terminal tridecapeptide fragment derived from the full-length 22-amino acid gastrointestinal hormone motilin. The peptide sequence is Phenylalanine-Valine-Proline-Isoleucine-Phenylalanine-Threonine-Tyrosine-Glycine-Glutamic Acid-Leucine-Glutamine-Arginine-Methionine (F-V-P-I-F-T-Y-G-E-L-Q-R-M), representing residues 1–13 of the native human motilin polypeptide [2] [10]. This fragment retains the highly conserved N-terminal domain that is critical for biological activity across mammalian species. Comparative sequence analysis reveals that residues 1–7 (FVPIFTY) exhibit 100% identity between human and porcine motilin, while position 13 contains methionine in humans versus leucine in canine motilin [7] [8].
The secondary structure of Motilin-(1-13) has been investigated through nuclear magnetic resonance (NMR) spectroscopy in lipid-mimetic environments. Studies indicate that the N-terminal region (residues 1–7) adopts a β-turn conformation stabilized by hydrophobic interactions between Phe¹, Val², and Ile⁴. This structural motif is essential for receptor recognition, while the C-terminal portion (residues 8–13) demonstrates increasing conformational flexibility [7] [10]. The peptide's molecular weight is approximately 1,577.8 Da, with an isoelectric point estimated at 6.2 due to the balanced contributions of acidic (Glu⁹) and basic (Arg¹²) residues [10].
Table 1: Structural Characteristics of Motilin-(1-13) (human)
Characteristic | Detail | Functional Significance |
---|---|---|
Amino Acid Sequence | F-V-P-I-F-T-Y-G-E-L-Q-R-M | Core bioactive region |
Conserved Residues | Phe¹, Ile⁴, Tyr⁷ | Receptor binding affinity |
Molecular Weight | 1,577.8 Da | Determined by mass spectrometry |
Secondary Structure | β-turn (residues 1-7) with flexible C-terminus | Enables receptor docking |
Isoelectric Point | 6.2 | Influences solubility and charge interactions |
Motilin-(1-13) exhibits distinct solubility characteristics dependent on pH and solvent composition. The peptide demonstrates optimal solubility (>5 mg/mL) in aqueous solutions at pH 5–7 but shows decreased solubility under acidic conditions (pH <4) due to protonation of glutamic acid residues [10]. In organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), solubility exceeds 10 mg/mL, facilitating experimental handling and formulation [10].
Stability studies indicate that Motilin-(1-13) undergoes degradation primarily through two pathways: N-terminal oxidation (susceptible at Met¹³) and proteolytic cleavage at Arg¹²-Met¹³ and Tyr⁷-Gly⁸ sites. The half-life in physiological buffer (pH 7.4, 37°C) is approximately 45 minutes, significantly shorter than the full-length motilin molecule [7]. Crystallographic analysis reveals a compact tertiary structure stabilized by hydrophobic clustering of aromatic residues (Phe¹, Phe⁵, Tyr⁷) and a salt bridge between Glu⁹ and Arg¹² [10]. These intramolecular interactions contribute to receptor docking efficiency despite the absence of the C-terminal helical domain present in full-length motilin.
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.: 65718-85-6
CAS No.: 12653-83-7